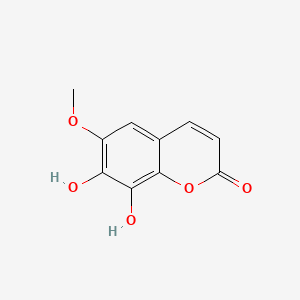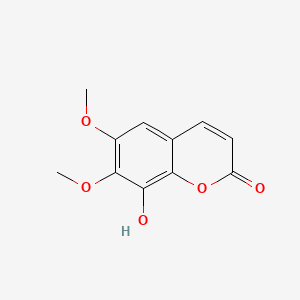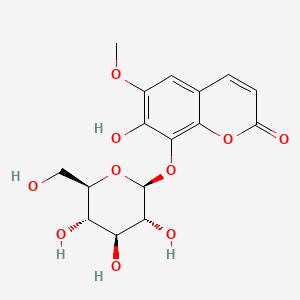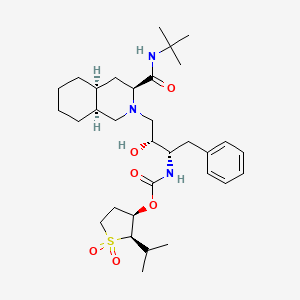
Hypaphorin
Übersicht
Beschreibung
. It is found in various organisms, including plants, fungi, sponges, and mammals. Hypaphorine is structurally similar to several biochemically active compounds such as indole-3-acetic acid, tryptophan, melatonin, and serotonin .
Wissenschaftliche Forschungsanwendungen
Hypaphorin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es hat sich gezeigt, dass es bei der Behandlung von Leberschäden wirksam ist, indem es Entzündungsreaktionen und oxidativen Stress hemmt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung über verschiedene molekulare Ziele und Pfade:
Wirkmechanismus
Target of Action
Hypaphorine, also known as Lenticin, is an indole alkaloid . It primarily targets the Cry1 gene , which plays a crucial role in the regulation of circadian rhythms. Additionally, it has been found to interact with peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer binding protein (C/EBPα) .
Mode of Action
Hypaphorine interacts with its targets in a unique way. It inhibits the inflammatory response and hepatic oxidative stress . It also prevents the differentiation of 3T3-L1 preadipocytes into adipocytes by down-regulating hormone-stimulated protein expression of PPARγ and C/EBPα .
Biochemical Pathways
Hypaphorine affects several biochemical pathways. It down-regulates the expression of PPARγ and C/EBPα, and their downstream targets, sterol regulatory element binding protein 1 c (SREBP1c) and fatty acid synthase (FAS) . This leads to a decrease in inflammation and oxidative stress .
Pharmacokinetics
It’s known that hypaphorine can be detected in blood after consumption, indicating its bioavailability .
Result of Action
The molecular and cellular effects of Hypaphorine’s action are significant. It inhibits the growth of Gram-positive bacteria and alleviates acetaminophen-induced liver injury . It also prevents the differentiation of 3T3-L1 preadipocytes into adipocytes .
Action Environment
It’s known that hypaphorine is found in a variety of organisms ranging from plants to fungi, sponges, and mammals , suggesting that it may be stable across a range of environmental conditions.
Biochemische Analyse
Biochemical Properties
Hypaphorine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit the growth of Gram-positive bacteria such as Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis . The compound’s antibacterial effects are attributed to its ability to form quadrupole moments, which disrupt bacterial cell processes . Additionally, hypaphorine interacts with the enzyme cytochrome P450 2E1, which is involved in the metabolism of acetaminophen, thereby reducing hepatic oxidative stress and inflammation .
Cellular Effects
Hypaphorine has been shown to influence various cellular processes. In macrophages, it alleviates lipopolysaccharide-induced inflammation by inhibiting the NFκB and ERK signaling pathways . This results in reduced production of proinflammatory cytokines such as tumor necrosis factor-α, interleukin-1β, interleukin-6, and interleukin-10 . In hepatocytes, hypaphorine increases cell viability and reduces oxidative stress, thereby protecting against acetaminophen-induced liver injury . Furthermore, hypaphorine inhibits osteoclastogenesis by reducing mitogen-activated protein kinase and NF-κB activation .
Molecular Mechanism
At the molecular level, hypaphorine exerts its effects through various mechanisms. It inhibits the phosphorylation of Akt and mTOR in endothelial cells, thereby reducing the expression of pro-inflammatory cytokines . Hypaphorine also regulates the expression of toll-like receptor 4 and peroxisome proliferator-activated receptor γ, which are involved in the inflammatory response . Additionally, hypaphorine’s antibacterial effects are linked to its ability to form quadrupole moments, disrupting bacterial cell processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hypaphorine have been observed to change over time. The compound exhibits stability and maintains its anti-inflammatory properties in both in vitro and in vivo studies Hypaphorine has been shown to inhibit the expression of inflammatory factors and inactivate the p38/JNK signaling pathway in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of hypaphorine vary with different dosages in animal models. At lower doses, hypaphorine exhibits anti-inflammatory and hepatoprotective effects . At higher doses, it may cause adverse effects such as reduced cell viability and increased apoptosis . The compound’s therapeutic window and potential toxic effects at high doses are still being studied.
Metabolic Pathways
Hypaphorine is involved in several metabolic pathways. It is metabolized by cytochrome P450 2E1, which converts it into less toxic metabolites . This process reduces hepatic oxidative stress and inflammation. Additionally, hypaphorine’s structural similarity to tryptophan allows it to participate in metabolic reactions involving indole alkaloids .
Transport and Distribution
Within cells and tissues, hypaphorine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Hypaphorine’s localization and accumulation within specific tissues are influenced by its chemical structure and interactions with cellular components .
Subcellular Localization
Hypaphorine’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are essential for hypaphorine’s role in regulating cellular processes and maintaining cellular homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hypaphorine can be synthesized through various methods. One common approach involves the extraction from Caragana microphylla. The process includes smashing the raw material, immersing it in acidic water, and performing multiple extractions. The extraction liquid is then subjected to ultrafiltration and nanofiltration, followed by precipitation with ethanol. The precipitate is separated using high-speed counter-current chromatography and monitored with an ultraviolet detector to obtain high-purity hypaphorine .
Industrial Production Methods: For industrial production, semi-preparative reversed-phase liquid chromatography is often used. This method separates hypaphorine from crude extracts of Caragana korshinskii. The process involves UV, 1H-NMR, and 13C-NMR analysis to confirm the structure of hypaphorine .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Hypaphorin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es Quadrupolmomente bildet, die zu seiner antibakteriellen Wirkung beitragen .
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann durch Peroxidase-Reaktionen oxidiert werden, die reaktive Sauerstoffspezies ergeben.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Indol-Gruppierung.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten zeigen .
Vergleich Mit ähnlichen Verbindungen
Hypaphorin ist in seiner Struktur mehreren Verbindungen ähnlich, darunter:
Indol-3-essigsäure: Ein Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist.
Tryptophan: Eine essentielle Aminosäure und Vorstufe von Serotonin.
Melatonin: Ein Hormon, das den Schlaf-Wach-Zyklus reguliert.
Serotonin: Ein Neurotransmitter, der an der Stimmungsregulation beteiligt ist.
Einzigartigkeit: Die einzigartige Fähigkeit von this compound, Quadrupolmomente zu bilden, und seine spezifischen molekularen Wechselwirkungen machen es von anderen ähnlichen Verbindungen unterscheidbar. Seine entzündungshemmenden und antibakteriellen Eigenschaften unterstreichen seine Einzigartigkeit .
Eigenschaften
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHCBEAZXHZMOR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964100 | |
| Record name | (+)-Hypaphorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-58-1 | |
| Record name | (+)-Hypaphorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hypaphorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Hypaphorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 487-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYPAPHORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ3358U63L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lenticin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of hypaphorine?
A: Hypaphorine is best known for its competitive antagonism with indole-3-acetic acid (IAA), a plant hormone known as auxin. [] This interaction suggests that hypaphorine competes with IAA for binding to auxin receptor proteins, thereby modulating auxin-regulated plant growth and development. [, ]
Q2: How does hypaphorine affect root hair development?
A: Studies have demonstrated that hypaphorine significantly inhibits root hair elongation in both host and non-host plants. [, ] This effect is likely due to its interference with IAA signaling pathways, which are crucial for root hair development. []
Q3: Does hypaphorine exhibit any anti-inflammatory effects?
A: Yes, research suggests that hypaphorine possesses anti-inflammatory properties. For instance, it was found to alleviate LPS-induced acute lung injury in rats and inhibit pro-inflammatory cytokine production in endothelial cells. [, ] It has been proposed to achieve this by modulating signaling pathways like DUSP1/p38/JNK and TLR4/PPARγ. [, ]
Q4: What is the molecular formula and weight of hypaphorine?
A: Hypaphorine has a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol. [, ]
Q5: What are the key spectroscopic features of hypaphorine?
A: Hypaphorine's structure has been elucidated using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , ] These techniques provide detailed information about its molecular structure and connectivity.
Q6: Is there information available on the material compatibility and stability of hypaphorine under various conditions?
A6: The provided research focuses primarily on the biological activity of hypaphorine. Information on its material compatibility and stability under different conditions is limited within these studies.
Q7: Does hypaphorine possess any known catalytic properties?
A7: The current research primarily focuses on hypaphorine's biological activity rather than its catalytic properties. Therefore, specific information on its catalytic mechanisms or applications is not detailed within these studies.
Q8: Have computational methods been used to study hypaphorine?
A: Yes, virtual screening of hypaphorine analogs against the α7 nicotinic acetylcholine receptor model has been used to design analogs with increased potency. [] This demonstrates the applicability of computational chemistry for exploring structure-activity relationships and developing more potent hypaphorine derivatives.
Q9: How do structural modifications of hypaphorine affect its activity?
A: Studies focusing on 6-substituted analogs of hypaphorine revealed that modifications at this position could significantly impact its potency towards the α7 nicotinic acetylcholine receptor. [] For example, the methoxy ester of D-6-iodohypaphorine exhibited substantially increased potency compared to the parent compound. []
Q10: Is there information available regarding the environmental impact and degradation of hypaphorine?
A10: The environmental impact and degradation pathways of hypaphorine are not extensively covered in the provided research papers. Further investigation is necessary to understand its fate and effects in the environment.
Q11: What is the pharmacokinetic profile of hypaphorine?
A: One study investigated the pharmacokinetics of hypaphorine in rats after oral administration. [] The study found that hypaphorine was quickly absorbed into the plasma, suggesting good oral bioavailability. []
Q12: What are the in vivo effects and efficacy of hypaphorine?
A: Hypaphorine has shown promising in vivo efficacy in various animal models. It attenuated LPS-induced acute lung injury in rats, improved fatty liver hemorrhagic syndrome in laying hens, and demonstrated anti-inflammatory and analgesic effects in rodent models of pain. [, , ]
Q13: Has hypaphorine been tested in any clinical trials?
A13: No, the provided research primarily focuses on preclinical studies. Clinical trials are necessary to evaluate hypaphorine's efficacy and safety in humans.
Q14: Are there known resistance mechanisms associated with hypaphorine?
A14: Information on specific resistance mechanisms associated with hypaphorine is limited within the provided research papers. Further investigation is needed in this area.
Q15: What analytical techniques are commonly used to characterize and quantify hypaphorine?
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors and mass spectrometry (MS), is frequently employed for the analysis of hypaphorine. [, , , ] These methods enable separation, identification, and quantification of hypaphorine in complex matrices.
Q16: What measures ensure the quality control and assurance of hypaphorine during development, manufacturing, and distribution?
A16: The provided research papers primarily focus on the scientific aspects and biological activity of hypaphorine. Specific details regarding quality control and assurance measures during development, manufacturing, and distribution are not extensively discussed.
Q17: Does hypaphorine induce any immunological responses or interact with drug transporters or metabolizing enzymes?
A17: The research primarily focuses on hypaphorine's interaction with specific targets and its effects on various biological processes. Information on its immunogenicity, interactions with drug transporters, or effects on drug-metabolizing enzymes is limited within these studies.
Q18: Are there alternatives or substitutes for hypaphorine in its potential applications?
A18: The research primarily focuses on hypaphorine itself. Comparative analyses with alternative compounds or substitutes are not extensively discussed.
Q19: What is the historical context and key milestones in hypaphorine research?
A: Hypaphorine was first identified in the early 20th century. Research on its biological activity, particularly its interaction with auxin, has been ongoing since the 1990s. [] Recent studies have explored its potential in various therapeutic areas, including inflammation, pain, and metabolic disorders.
Q20: Are there opportunities for cross-disciplinary applications and synergies in hypaphorine research?
A: Yes, the diverse biological activities of hypaphorine offer opportunities for collaborative research across disciplines such as plant biology, pharmacology, and medicine. For instance, understanding its role in plant-fungal interactions could provide insights into developing novel agricultural strategies. [, ] Furthermore, its anti-inflammatory and analgesic properties warrant further investigation for potential therapeutic applications in humans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B1674043.png)





![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)

![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)
![1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)
![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674065.png)
